
2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, also known as 4'-F-TH-PVP or Flephedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. It has been identified as a designer drug that has gained popularity in the recreational drug market.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has been synthesized using various methods, including microwave-assisted synthesis. These synthesis methods have been crucial in understanding the compound's chemical properties and potential applications in scientific research (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure and Stability Analysis
- The molecular structure and stability of related compounds have been analyzed using techniques like X-ray diffraction, thermal stability analysis, and Hirshfeld surface computational method. These studies provide insights into the molecular characteristics and potential applications of the compound (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Antibacterial Activity
- Certain derivatives of 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone have demonstrated antibacterial activity. This suggests potential applications in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Potential in Photostability and Photochemical Studies
- Analogues of this compound have been explored for their photostability and photochemical properties. Understanding these properties is crucial for applications in areas like material science and light-sensitive chemical processes (Fu, Scheffer, Trotter, & Yang, 1998).
Molecular Docking Studies
- Molecular docking studies have been performed on similar compounds to understand their interaction with biological targets. This research can provide valuable information for the development of pharmaceuticals and therapeutic agents (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-15-5-3-13(4-6-15)12-17(20)19-9-7-14(8-10-19)16-2-1-11-21-16/h1-6,11,14H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIXHQBFLZIBBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

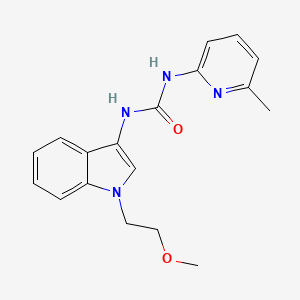
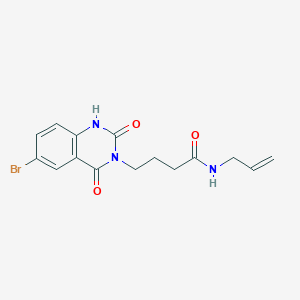
![N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402679.png)
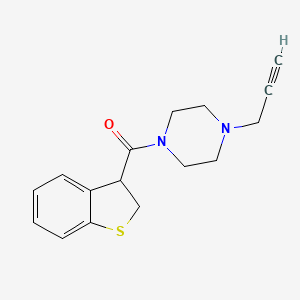
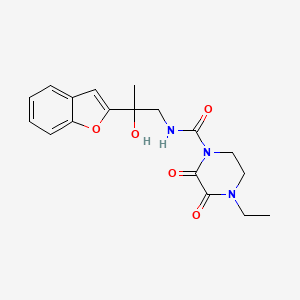
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402684.png)
![[4-(Naphthalen-1-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402685.png)

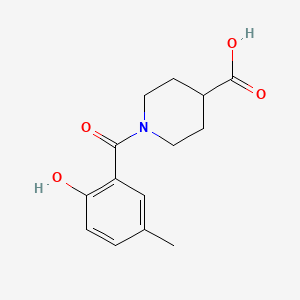
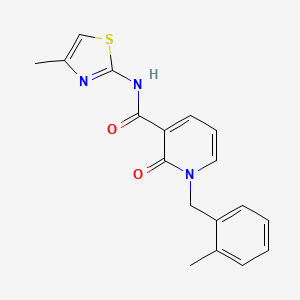
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2402692.png)
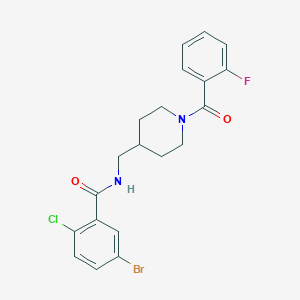
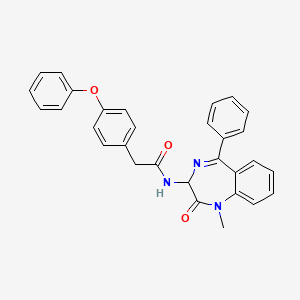
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2402697.png)